molecular formula C19H26O7 B1239007 Orizabin CAS No. 34367-14-1

Orizabin

Katalognummer: B1239007
CAS-Nummer: 34367-14-1
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: RHVYFOFKEZHFKR-GIKWLFIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Orizabin is a resin glycoside compound of interest in pharmacological research. Resin glycosides are a class of secondary metabolites known for their complex structures and diverse biological activities. Early research on compounds isolated from source plants suggests potential areas of interest for natural product research. Researchers are investigating these compounds for their potential bioactivity. Please consult the product's Certificate of Analysis for detailed specifications. This product is intended for laboratory research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

34367-14-1

Molekularformel

C19H26O7

Molekulargewicht

366.4 g/mol

IUPAC-Name

[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H26O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h6,9,12-15,20,23H,4,7-8H2,1-3,5H3/b10-6-/t12-,13-,14+,15+,18-,19-/m1/s1

InChI-Schlüssel

RHVYFOFKEZHFKR-GIKWLFIVSA-N

SMILES

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Isomerische SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](C[C@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Kanonische SMILES

CC1=CC2C(C(CC3(C(CC1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Herkunft des Produkts

United States

Occurrence, Bioprospecting, and Isolation Methodologies for Orizabins

Natural Sources and Botanical Origins of Orizabin-Containing Plants (e.g., Ipomoea species, Tithonia diversifolia)

Orizabin and related resin glycosides are primarily found in plants belonging to the Convolvulaceae family, particularly within the Ipomoea genus. Species such as Ipomoea parasitica and Ipomoea tyrianthina have been identified as sources of these compounds. plos.orgnih.govresearchgate.net While many studies on resin glycosides in Ipomoea have focused on perennial species with tuberous roots where these compounds are stored, they are also present in the aerial structures of annual vines like Ipomoea parasitica. plos.org

Beyond the Ipomoea genus, Tithonia diversifolia (Mexican sunflower), a plant belonging to the Asteraceae family, has also been reported to contain orizabin. frontiersin.orgnih.gov This indicates a broader distribution of orizabins or structurally similar compounds across different plant families, although they are considered characteristic of Convolvulaceous plants. mdpi.com

Geographic Distribution and Ecological Factors Influencing Orizabin Content

The presence and concentration of resin glycosides in plants can be influenced by geographic distribution and various ecological factors. Studies on Ipomoea species have shown that the yield and composition of resin glycosides can vary depending on the geographical area, indirectly reflecting the environmental conditions of the habitat. plos.orgnih.gov

Research on Ipomoea parasitica in central Mexico, specifically in localities within the Chichinautzin Biological Corridor in Morelos, has explored the correlation between edaphoclimatic variables and resin glycoside profiles. plos.org These localities exhibit a semi-warm, sub-humid climate. plos.org The study found that factors such as minimum and average temperatures, clay content, pH, and potassium levels in the soil were correlated with the presence and levels of specific resin glycosides. plos.org The observation of exclusive resin glycosides in plants from different locations suggests that microhabitat conditions may play a role in shaping the metabolic profile of the plant. plos.orgnih.gov

Tithonia diversifolia, another reported source of Orizabin, is found in regions like Taiwan, which has a subtropical climate with distinct monsoon seasons. frontiersin.org While specific studies detailing the influence of ecological factors on Orizabin content in T. diversifolia were not extensively found, the general principle of environmental conditions affecting secondary metabolite production in plants is well-established. plos.org

Advanced Extraction Techniques for Orizabin Glycosides from Plant Matrices

The extraction of orizabin glycosides from plant matrices typically involves methods aimed at isolating these compounds from complex plant tissues. Traditional and modern techniques are employed, often starting with the collection of plant material rich in these compounds, such as the latex or roots. plos.orgresearchgate.net

While the term "advanced extraction techniques" can encompass various methods, the literature suggests approaches that efficiently isolate resin glycosides. For instance, studies have involved the analysis of methanol-soluble extracts from plant roots. researchgate.net The selection of the extraction method can sometimes be guided by ethnobotanical knowledge, which provides insights into traditional plant preparation procedures. researchgate.netscribd.com Although specific detailed protocols for "advanced" Orizabin extraction were not prominently featured, the general approach for resin glycosides involves solvent-based extraction from dried or fresh plant material, followed by further purification steps.

Chromatographic and Spectroscopic Purification Strategies for Individual Orizabin Compounds

Purification of individual orizabin compounds from crude plant extracts requires sophisticated chromatographic and spectroscopic techniques due to their structural complexity and the presence of numerous related glycosides. Chromatographic methods are essential for separating the mixture of compounds obtained from initial extraction. researchgate.net

Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), specifically UHPLC-ESI-QTOF or UHPLC-Q-Orbitrap-HRMS, have been employed for the analysis and tentative identification of resin glycosides in plant extracts. plos.orgmdpi.comresearchgate.net These methods offer high separation efficiency and sensitive detection, allowing for the profiling of complex mixtures. The mass spectrometry component provides molecular mass and fragmentation data, which are crucial for the identification and structural elucidation of individual compounds, often utilizing in-house libraries and fragmentation rules. mdpi.comresearchgate.net

For the isolation of pure compounds on a larger scale, preparative chromatographic methods are necessary. While not specifically detailed for Orizabin in all search results, general strategies for purifying natural products include various forms of liquid chromatography. Recycling preparative liquid chromatography is a method noted for its utility in purifying complex mixtures, including those with components of similar polarity, by repeatedly passing the sample through the stationary phase to enhance separation. researchgate.net

Structural elucidation of isolated orizabins relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net The combination of data from 1D and 2D NMR experiments (such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC) provides detailed information about the sugar moieties, acyl groups, and the aglycone core, while MS provides molecular weight and fragmentation patterns, confirming the proposed structure.

Structural Elucidation and Advanced Spectroscopic Characterization of Orizabins

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of orizabins, providing detailed information about the connectivity and environment of atoms within the molecule. High-field NMR spectroscopy has been extensively employed for the characterization of various orizabins, including the identification of new tetrasaccharides from Ipomoea orizabensis, such as orizabins V-VIII nih.gov. The application of both one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for assigning the complete structure. Techniques such as Total Correlation Spectroscopy (TOCSY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish proton-proton coupling networks, through-space correlations, and carbon-proton connectivities, respectively scilit.com. These experiments allow for the assignment of individual sugar residues, the identification of aglycone moieties, and the determination of glycosidic linkage positions and anomeric configurations. For instance, high field NMR was instrumental in the structural characterization of 13 new diastereomeric niloyl ester glycosides, orizabins IX–XXI researchgate.net. Comparison of experimental NMR data with literature values for known compounds or related structures also aids in confirming assignments and identifying novel features uri.edu.

Chiroptical Methods for Absolute Stereochemical Configuration Determination

Determining the absolute stereochemical configuration of chiral centers within orizabins is essential for a complete structural description. While various methods exist for absolute configuration assignment, including X-ray crystallography and NMR-based techniques, chiroptical methods are powerful tools in this regard, particularly for molecules in solution researchgate.netmdpi.comfrontiersin.orgspark904.nl. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) analyze the differential absorption of left and right circularly polarized light by a chiral molecule, providing characteristic spectra that can be compared with calculated spectra from computational methods to assign absolute configuration researchgate.netmdpi.comspark904.nl. Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength, is another valuable chiroptical method researchgate.netmdpi.com.

In the context of orizabins, the NMR-based Mosher's method has been successfully applied to determine the absolute configuration of stereogenic carbinol centers in the nilic acid residues that esterify orizabins X-XXI researchgate.net. This method involves derivatization of the chiral alcohol with Mosher's acid chloride, followed by analysis of the NMR chemical shifts of the resulting diastereomeric esters to deduce the absolute configuration of the original alcohol researchgate.net.

Advanced Diffraction Techniques for Solid-State Structural Analysis

Advanced diffraction techniques, primarily X-ray diffraction (XRD), provide the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution libretexts.orgiastate.edumtoz-biolabs.com. X-ray crystallography, which involves analyzing the diffraction pattern produced by a single crystal of the compound when exposed to X-rays, can reveal the precise arrangement of atoms and thus the complete molecular structure, including bond lengths, angles, and absolute configuration libretexts.orgmtoz-biolabs.com. Powder X-ray diffraction (PXRD) is useful for characterizing the crystalline phase and purity of a material iastate.edu.

While X-ray diffraction is a powerful technique for structural analysis and absolute configuration determination, its application is contingent on obtaining suitable single crystals of the compound researchgate.netspark904.nlgoogle.com. Based on the available information, specific details regarding the determination of an orizabin structure using single-crystal X-ray diffraction were not found in the search results. However, the principles of XRD remain fundamental for obtaining solid-state structural information when crystalline samples are available.

Comparative Structural Analysis of Orizabin Analogs and Derivatives

Orizabins exist as a series of related compounds, sharing a common structural scaffold of resin glycosides, typically based on a jalapinolic acid core attached to a saccharide chain nih.govresearchgate.net. Structural analysis often involves comparing the spectroscopic data and chemical properties of different orizabins to understand the variations within the series. For example, orizabins X-XXI have been characterized as diastereomeric and positional isomers, differing in the esterification sites of the constituent acids like nilic acid and isobutyric acid on the tetrasaccharide core researchgate.net.

Biosynthesis and Chemodiversity of Orizabin Glycosides

Proposed Biosynthetic Pathways of Orizabin Core Structures

The core structure of orizabin glycosides typically consists of an oligosaccharide chain linked to a hydroxy fatty acid, such as jalapinolic acid gerli.com. While detailed enzymatic steps for the de novo biosynthesis of the complete orizabin core are still under investigation, research into similar resin glycosides from Ipomoea species provides insights into the likely pathways involved. The hydroxy fatty acid component is likely derived from fatty acid metabolism, potentially involving hydroxylation enzymes. The oligosaccharide core is assembled through sequential addition of sugar units. In Ipomoea orizabensis, the tetrasaccharide core linked to jalapinolic acid has been reported to be formed by rhamnose, glucose, and two quinovose residues gerli.com. Studies on the synthesis of related resin glycosides, such as tricolorins, have utilized well-accessible sugar building blocks and fatty acid derivatives, suggesting that the plant enzymatic machinery assembles these units acs.orgacs.org. The formation of the macrocyclic ester structure, a common feature in many jalapin-type resin glycosides including some orizabins, involves an intramolecular esterification between the carboxyl group of the hydroxy fatty acid and a hydroxyl group of a sugar residue within the oligosaccharide chain gerli.comresearchgate.net.

Glycosyltransferase Enzymes and Glycosylation Patterns in Orizabin Formation

Glycosyltransferase enzymes (GTFs) are central to the formation of the oligosaccharide core and the attachment of sugar moieties to the lipid aglycone in orizabins wikipedia.org. These enzymes catalyze the transfer of saccharide units from activated nucleotide sugars to specific acceptor molecules, forming glycosidic linkages wikipedia.org. The specificity of different glycosyltransferases dictates the type of sugar transferred, the position of attachment, and the anomeric configuration (alpha or beta), thereby defining the glycosylation pattern.

In orizabins, the glycosylation pattern involves the specific sequence and linkage of sugars like rhamnose, glucose, and quinovose gerli.com. The formation of the glycosidic bond between the hydroxy fatty acid and the first sugar residue is a key step catalyzed by a specific glycosyltransferase. Subsequent elongation of the oligosaccharide chain involves other glycosyltransferases acting in a coordinated manner, each adding a specific sugar to the growing chain with defined regioselectivity and stereoselectivity wikipedia.org. While specific glycosyltransferases involved in orizabin biosynthesis have not been fully characterized, research on glycosylation in other plant secondary metabolic pathways highlights the diversity and specificity of these enzymes frontiersin.orguniprot.org. The resulting glycosylation patterns contribute significantly to the structural diversity observed among different orizabin variants gerli.comucl.ac.uk.

Acylation Mechanisms and Variations in Orizabin Side Chains

A defining characteristic of orizabin glycosides is the acylation of the hydroxyl groups on the sugar residues by various organic acids gerli.comresearchgate.net. This acylation contributes significantly to the chemodiversity of orizabins. The organic acids commonly found acylating the sugar moieties in orizabins and related resin glycosides include short-chain fatty acids like 2-methylbutyric acid, tiglic acid (2-methyl-2-butenoic acid), and nilic acid (3-hydroxy-2-methylbutyric acid) gerli.comresearchgate.net.

The acylation process is catalyzed by acyltransferase enzymes, which transfer acyl groups from activated donors (e.g., acyl-CoA) to specific hydroxyl positions on the sugar residues rsc.org. The regioselectivity of these acyltransferases is crucial in determining which hydroxyl groups are acylated, leading to different acylation patterns even with the same set of acylating acids. Variations in the types and positions of acyl groups result in a wide array of orizabin congeners with distinct physicochemical properties researchgate.netresearchgate.net. Research on acylation in other plant natural products, such as sugar esters in Solanaceae, indicates that the number and types of acylating chains can vary, contributing to structural diversity researchgate.net.

Genetic and Environmental Factors Modulating Orizabin Chemodiversity

The chemodiversity of orizabins is influenced by a combination of genetic and environmental factors. Genetic factors determine the suite of enzymes (e.g., hydroxylases, glycosyltransferases, acyltransferases) present in the plant and their catalytic efficiencies and specificities. Variations in the genes encoding these enzymes among different Ipomoea orizabensis chemotypes or even within a single plant population can lead to differences in the types of orizabins produced and their relative abundance.

Metabolic Engineering Strategies for Enhanced Orizabin Production

Metabolic engineering offers promising strategies to enhance the production of specific orizabin glycosides or to produce novel analogs in heterologous hosts or the native plant rsc.orgnih.govnih.govosti.gov. These strategies involve manipulating the biosynthetic pathways to increase the flux towards desired compounds or to introduce enzymatic steps that lead to the formation of new structures.

Potential metabolic engineering approaches for orizabin production include:

Pathway engineering in heterologous hosts: Introducing the genes encoding the necessary enzymes for orizabin biosynthesis into a suitable microbial host (e.g., yeast or bacteria) or plant system could allow for controlled and scalable production rsc.orgnih.govnih.gov. This requires identifying and cloning all genes involved in the formation of the hydroxy fatty acid aglycone, the assembly of the oligosaccharide core, glycosylation, and acylation.

Enzyme engineering: Modifying the active sites or other regions of biosynthetic enzymes through rational design or directed evolution can alter their substrate specificity, regioselectivity, or catalytic efficiency, potentially leading to the production of modified orizabin structures or improved yields nih.gov.

Blocking competing pathways: Inhibiting or downregulating enzymatic steps that divert precursors away from orizabin biosynthesis can increase the availability of substrates for the desired pathway.

Transcription factor engineering: Manipulating the expression of transcription factors that regulate the genes involved in orizabin biosynthesis can provide a way to coordinate the expression of multiple pathway genes.

Preclinical Biological and Pharmacological Activities of Orizabins

In Vitro Cellular and Molecular Activity Assessments

In vitro studies provide valuable insights into the direct interactions of compounds with biological targets and cellular processes, laying the groundwork for understanding their potential therapeutic applications.

Receptor Binding and Ligand-Target Interactions

While the broad pharmacological profile of orizabins is being explored, detailed in vitro studies specifically quantifying their binding affinities to a wide range of receptors or identifying specific ligand-target interactions at the molecular level are not extensively reported in the immediately available literature. Research into natural compounds often involves initial phenotypic screening, with target identification following later. The current focus in some studies appears to be on downstream cellular effects rather than direct receptor binding.

Enzyme Modulation and Inhibition Kinetics

Investigations into the enzyme modulation and inhibition kinetics of orizabins are ongoing. While some studies might suggest an impact on enzymatic activity through observed cellular outcomes, detailed in vitro enzyme kinetics data, such as Michaelis-Menten parameters (Km, Vmax) or inhibition constants (Ki) for specific enzymes, are not prominently featured in the provided search results concerning orizabin itself. The isolation of orizabin based on its inhibitory effect on nitric oxide production suggests an interaction with enzymes involved in this process, but specific kinetic parameters are not detailed. researchgate.net

Cell Signaling Pathway Perturbation (e.g., Akt, PTEN, NFκB)

These findings indicate a role for orizabin in modulating pathways critical for cell survival, proliferation, differentiation, and inflammatory responses. The observed effects on the Akt/PTEN pathway are particularly noteworthy, given their central roles in numerous cellular functions and disease states, including cancer and inflammation. thermofisher.commdpi.comnih.gov

Cell Adhesion and Differentiation Studies

In Vitro Cytotoxicity and Antiproliferative Effects in Disease Models (e.g., cancer cell lines)

Preclinical in vitro assessments have included evaluating the cytotoxicity and antiproliferative effects of orizabin compounds in various cell lines, including cancer models. Moderate toxicity of an orizabin compound (potentially Orizabin XIX, based on the source context) was observed at a concentration of 10 µM in three different cell lines: KB, MCF7, and MCF7R. sci-hub.se Furthermore, Orizabin IX and Orizabin XV have demonstrated cytotoxicity against colon carcinoma and fibroblast NIH/3T3 cell lines. scispace.comcardiff.ac.uk While these findings suggest potential antiproliferative activity, the extent and specificity of these effects can vary depending on the specific orizabin congener and the cell line studied.

Below is a table summarizing some reported in vitro cytotoxicity data for certain orizabin compounds:

CompoundCell Lines TestedConcentration (µM)Observed EffectSource
Orizabin (?)KB, MCF7, MCF7R10Moderate toxicity sci-hub.se
Orizabin IXColon carcinoma, NIH/3T3Not specifiedCytotoxicity scispace.comcardiff.ac.uk
Orizabin XVColon carcinoma, NIH/3T3Not specifiedCytotoxicity scispace.comcardiff.ac.uk

Antimicrobial and Antiviral Activity Evaluation

Orizabin compounds have also been evaluated for their potential antimicrobial and antiviral properties in vitro. Orizabin XIX has been reported to possess antimicrobial activity against various bacterial and fungal strains. ontosight.aiontosight.ai While the specific spectrum of activity and minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) are not detailed in the provided snippets, this indicates a potential for orizabins as antimicrobial agents. cardiff.ac.ukontosight.aiontosight.aiscispace.com

Regarding antiviral activity, some research on resin glycosides from Ipomoea species, the plant source of orizabins, has shown activity against viruses like Herpes Simplex Virus type 1 (HSV-1). researchgate.netscispace.com Specifically, Orizabin I demonstrated antiviral activity against HSV-1 with an IC50 value of 2.3 μM. researchgate.net Research into the antiviral potential of related compounds against viruses like SARS-CoV-2 is also an active area of investigation for natural products. researchgate.net

Below is a table summarizing some reported in vitro antimicrobial and antiviral activity:

CompoundActivity TypeTarget Pathogen(s)Key Finding / ValueSource
Orizabin XIXAntimicrobialVarious bacterial & fungalActivity reported ontosight.aiontosight.ai
Orizabin IAntiviralHerpes Simplex Virus type 1IC50 = 2.3 μM researchgate.net

Anti-inflammatory and Immunomodulatory Potentials

Several studies have explored the anti-inflammatory and immunomodulatory effects of orizabins and related compounds. Orizabin derived from Tithonia diversifolia has been investigated for its anti-inflammatory potential, particularly its ability to inhibit nitric oxide (NO) production, a key mediator of inflammation nih.govresearchgate.net. Research using LPS-stimulated RAW264.7 macrophage cells, a common in vitro model for inflammation, has shown that orizabin can suppress NO production nih.govresearchgate.net. This suggests a potential to modulate inflammatory responses.

Other compounds with anti-inflammatory properties, such as silybin (B1146174) derivatives, have also been evaluated for their ability to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages, demonstrating an immunomodulatory effect nih.gov. While the direct immunomodulatory potential of orizabin itself is an area of ongoing research, studies on related plant extracts and compounds from the same sources as orizabin indicate a broader potential for modulating immune responses researchgate.netscielo.brresearchgate.netmdpi.com. For instance, extracts from Ipomoea carnea, another species within the genus from which some orizabins are derived, have shown effects on phagocytosis in rats, suggesting immunomodulatory activity scielo.brijpjournal.com.

In Vivo Preclinical Efficacy Studies in Non-Human Models

In vivo studies using non-human animal models are crucial for evaluating the efficacy of compounds in a complex biological system. Research on orizabin has begun to explore its effects in such models, particularly in the context of cardiovascular and inflammatory conditions.

Efficacy in Animal Models of Atherosclerosis

Atherosclerosis is a chronic inflammatory disease, and animal models are widely used to study its pathogenesis and evaluate potential therapeutic agents londonmet.ac.ukmaxapress.comnih.gov. Studies have aimed to consider orizabin as a functional compound with anti-atherosclerotic activity nih.govresearchgate.netresearchgate.net. Research has investigated the effects of orizabin derived from Tithonia diversifolia on key processes involved in atherosclerosis. In vitro studies using THP-1 cells and human umbilical vein endothelial cells (HUVECs) showed that orizabin significantly inhibited the adhesion of THP-1 cells to HUVECs and suppressed the mRNA expression of adhesion molecules in HUVECs nih.govresearchgate.netresearchgate.net. Furthermore, in Phorbol (B1677699) 12-myristate 13-acetate stimulated THP-1 cells, orizabin suppressed macrophage differentiation and the expression of CD36, a receptor involved in oxidized low-density lipoprotein (oxLDL) uptake nih.govresearchgate.netresearchgate.net. It also suppressed oxLDL uptake in macrophages nih.govresearchgate.netresearchgate.net. These in vitro findings suggest a potential anti-atherosclerotic effect by inhibiting key cellular events in plaque formation. While these studies provide strong in vitro evidence, detailed in vivo efficacy studies specifically in animal models of atherosclerosis were not extensively detailed in the search results beyond the in vitro work suggesting potential. Commonly used animal models for atherosclerosis include genetically modified mice like ApoE−/− and LDLR−/− mice, as well as rabbits and pigs londonmet.ac.ukmaxapress.comnih.govforschung3r.ch.

Evaluation in Other Relevant Disease Models (e.g., inflammatory, metabolic disorders)

Beyond atherosclerosis, the potential of orizabins in other disease models, particularly inflammatory and metabolic disorders, is being explored. Given the observed anti-inflammatory potential in in vitro studies, it is plausible that orizabins could be evaluated in animal models of inflammatory diseases. Common animal models for studying inflammation include models of acute lung injury, rheumatoid arthritis, and peritonitis nih.govfrontiersin.orgmeliordiscovery.comneurofit.com. For instance, a murine acute lung injury model is used to test the in vivo efficacy of anti-inflammatory agents by assessing inflammatory markers in lung tissues nih.govfrontiersin.org.

Metabolic disorders are another area where natural compounds are being investigated parazapharma.comphysiogenex.com. Animal models are essential for studying metabolic disorders and evaluating the efficacy of potential therapeutic drugs physiogenex.commdpi.com. These models often involve diet-induced obesity or genetic modifications to mimic human metabolic conditions maxapress.commdpi.com. While the search results did not provide specific in vivo studies of orizabin in metabolic disorder models, the broader research on natural products from the source plants of orizabins in traditional medicine for conditions like diabetes and hypertension suggests this could be a relevant area for future investigation scielo.brscielo.br.

Pharmacodynamic Biomarker Analysis in Animal Systems

Pharmacodynamic (PD) biomarkers are indicators that measure a compound's effect on the body. Analyzing these biomarkers in animal systems helps to understand the biological response to treatment. In the context of inflammatory and metabolic disorders, relevant PD biomarkers can include levels of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, markers of oxidative stress, and enzymes involved in metabolic pathways nih.govparazapharma.com.

In the in vitro studies related to atherosclerosis, orizabin's effect on the mRNA expression of adhesion molecules and the phosphorylation of Akt were analyzed, which can be considered cellular pharmacodynamic markers nih.govresearchgate.netresearchgate.net. In vivo PD biomarker analysis in animal studies would involve measuring changes in these or similar markers in relevant tissues or biological fluids following orizabin administration parazapharma.comsyngeneintl.com. For example, in inflammatory models, researchers might quantify cytokine levels in serum or tissue homogenates researchgate.netnih.govfrontiersin.org. In metabolic studies, biomarkers related to glucose and lipid metabolism could be assessed physiogenex.com. The promotion of PTEN mRNA and protein expression by orizabin in THP-1 cells represents a significant finding in mechanistic studies that could be explored as a PD biomarker in vivo nih.govresearchgate.net.

Mechanistic Elucidation of Biological Actions

Understanding the mechanisms by which orizabins exert their biological effects is crucial for their development as therapeutic agents. Mechanistic studies delve into the molecular pathways and targets influenced by the compounds.

Transcriptomic Analysis of Gene Expression Modulation

Preclinical studies have begun to explore the impact of orizabins on gene expression profiles, providing insights into their mechanisms of action at the molecular level. One notable area of investigation involves the effects of orizabin derived from Tithonia diversifolia on cellular processes relevant to atherosclerosis. nih.govresearchgate.netresearchgate.net

In studies utilizing human umbilical vein endothelial cells (HUVECs) and phorbol 12-myristate 13-acetate (PMA)-stimulated THP-1 cells (a monocytic cell line), orizabin demonstrated the ability to modulate the expression of specific genes. Orizabin significantly suppressed the mRNA expression of adhesion molecules in HUVECs, which is a key process in the initial stages of atherosclerosis involving the attachment of monocytes to the endothelial lining. nih.govresearchgate.net

Furthermore, in PMA-stimulated THP-1 cells, orizabin was found to significantly promote the mRNA and protein expression of phosphatidylinositol-3,4,5-trisphosphate (B10852661) 3-phosphatase (PTEN). nih.govresearchgate.netresearchgate.net PTEN is a phosphatase that acts as a tumor suppressor and plays a critical role in regulating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. researchgate.net The observed increase in PTEN expression by orizabin is linked to the suppression of Akt phosphorylation and the inhibition of NFκB transcriptional activity, suggesting a mechanism by which orizabin exerts its anti-inflammatory and anti-atherosclerotic effects. nih.govresearchgate.net

The following table summarizes the observed effects of orizabin on the mRNA expression of specific genes in preclinical studies:

Cell TypeCompoundGene Target(s)Effect on mRNA ExpressionReference
Human Umbilical Vein Endothelial Cells (HUVECs)OrizabinAdhesion moleculesSuppressed nih.govresearchgate.net
PMA-stimulated THP-1 cellsOrizabinPTENPromoted (270-fold at 10 μM) nih.govresearchgate.net

These transcriptomic changes highlight the capacity of orizabin to influence cellular pathways involved in inflammation, cell adhesion, and survival, providing a basis for its observed biological activities. nih.govresearchgate.net

Subcellular Localization and Interaction Partners of Orizabins

Understanding the subcellular localization of orizabins and their interaction partners is crucial for elucidating their precise mechanisms of action. While detailed studies specifically mapping the subcellular distribution of orizabin compounds are limited in the provided search results, their observed biological effects offer clues about their potential cellular targets and locations of activity.

Compounds within the orizabin family are investigated for their ability to interact with various biological targets, including enzymes, receptors, or ion channels. ontosight.ai These interactions can modulate diverse physiological or pathological processes. ontosight.ai

The anti-atherosclerotic activity of orizabin, for instance, involves the suppression of Akt phosphorylation via the promotion of PTEN expression. nih.govresearchgate.net This suggests that orizabin influences components within the PI3K/Akt signaling pathway. PTEN is known to dephosphorylate PIP3, a lipid second messenger, thereby counteracting the activation of Akt. researchgate.net This regulatory node is located within the cytoplasm and at the plasma membrane, implying that orizabin or its active form reaches these cellular compartments to exert its effect on PTEN expression and subsequent Akt signaling. researchgate.net

Furthermore, some orizabins, such as orizabin IX and XV, have been identified as inhibitors of bacterial efflux pumps. sci-hub.seoup.com Efflux pumps are membrane proteins responsible for transporting various substrates, including antibiotics, out of bacterial cells. openmicrobiologyjournal.com The ability of orizabins to inhibit these pumps suggests an interaction with these membrane-bound transporter proteins, likely occurring at or within the bacterial cell membrane. oup.comopenmicrobiologyjournal.com

While direct experimental data on the precise subcellular localization of orizabins is not extensively detailed in the search results, their functional impact on intracellular signaling pathways like the PTEN/Akt axis and their activity against membrane-associated efflux pumps indicate their presence and interaction with components within the cytoplasm, at the plasma membrane, and potentially within bacterial cell membranes. nih.govresearchgate.netoup.comopenmicrobiologyjournal.com Further research employing techniques specifically designed for studying the subcellular localization of small molecules is needed to fully delineate the intracellular distribution of orizabins and confirm their direct interaction partners. elifesciences.orgbiorxiv.org

Structure Activity Relationship Sar Studies of Orizabins

Influence of Aglycone Structure on Target Selectivity

The aglycone is the non-sugar component of the orizabin structure researchgate.net. The structural diversity of the aglycone in different orizabin variants is a primary factor contributing to their varied biological profiles and target selectivity. The aglycone often contains the core scaffold and many of the key functional groups responsible for interacting with the binding site of a biological target nih.gov. Modifications to the aglycone structure, such as changes in ring systems, alkyl chains, or the presence and position of substituents, can dramatically alter the compound's shape, size, lipophilicity, and electronic distribution. These changes, in turn, affect how strongly and specifically the orizabin binds to a particular protein or enzyme, thus influencing its potency and selectivity towards different biological targets.

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry techniques, particularly molecular docking, are valuable tools in orizabin SAR studies biorxiv.orgnih.govmdpi.com. Molecular docking simulations predict the preferred orientation and binding affinity of a small molecule ligand, such as orizabin, within the binding site of a biological target, such as a protein or enzyme biorxiv.orgmdpi.com. By computationally modeling the interactions between different orizabin variants and their putative targets, researchers can gain insights into the key residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and the structural features of the orizabin that are critical for high-affinity binding mdpi.comresearchgate.net. This information complements experimental SAR data and helps to build a more comprehensive understanding of the ligand-target interactions at the molecular level researchgate.net.

Design Principles for Novel Orizabin Analogs with Modulated Activities

Based on the insights gained from SAR studies and computational modeling, rational design principles can be applied to synthesize novel orizabin analogs with modulated activities. Understanding the contribution of specific functional groups, sugar moieties, and the aglycone structure allows medicinal chemists to make targeted modifications to the orizabin scaffold wikipedia.orgnih.gov. For instance, if a specific hydroxyl group is identified as crucial for hydrogen bonding with a target, analogs with altered or removed hydroxyl groups can be synthesized to study the impact on activity. Similarly, modifying the sugar chain or the aglycone can be explored to improve solubility, enhance potency, alter selectivity, or improve pharmacokinetic properties. Computational tools can be used to predict the potential activity of designed analogs before synthesis, streamlining the drug discovery process collaborativedrug.com. The goal is to create new compounds with improved efficacy, reduced off-target effects, and desirable pharmacological profiles based on a deep understanding of the orizabin structure-activity relationships.

Synthetic and Semisynthetic Approaches to Orizabins and Analogs

Total Synthesis Strategies for Complex Orizabin Glycosides

The total synthesis of resin glycosides is a formidable task that requires sophisticated strategies for the construction of the oligosaccharide core and the formation of the macrocyclic lactone. While a total synthesis of a compound specifically named "Orizabin" is not extensively documented in readily available literature, the strategies developed for structurally similar resin glycosides from the Convolvulaceae family, particularly from the genus Ipomoea, provide a clear blueprint for how Orizabins could be synthesized. frontiersin.orgmdpi.com

Key challenges in the total synthesis of these molecules include the stereocontrolled synthesis of the oligosaccharide chain and the regioselective macrolactonization. nih.gov Synthetic chemists have approached these challenges through convergent strategies, where the oligosaccharide and the aglycone are synthesized separately and then coupled before the final macrolactonization step. frontiersin.org

For instance, the synthesis of batatoside L, a cytotoxic resin glycoside from Ipomoea batatas, utilized a Corey–Nicolaou macrolactonization as a key step to form the 18-membered macrocycle. nih.gov Another example is the synthesis of batatin VI, also from Ipomoea batatas, which was achieved via a convergent [5 + 3] glycosidic coupling and a Keck macrolactonization. nih.gov

A general approach to the synthesis of a resin glycoside involves several key stages:

Preparation of Monosaccharide Building Blocks: This involves the synthesis of appropriately protected monosaccharide units, such as D-glucose, L-rhamnose, D-fucose, and D-quinovose, which are common constituents of resin glycosides. frontiersin.org

Stereoselective Glycosylation: The protected monosaccharides are sequentially coupled to assemble the desired oligosaccharide chain. A variety of glycosylation methods, including the use of glycosyl bromides, trichloroacetimidates, and thioglycosides, are employed to control the stereochemistry of the glycosidic linkages. nih.gov

Synthesis of the Aglycone: The hydroxy fatty acid portion of the molecule is synthesized, often in a protected form.

Coupling of the Oligosaccharide and Aglycone: The completed oligosaccharide is coupled to the aglycone.

Macrolactonization: The final step is the intramolecular esterification to form the characteristic macrolactone ring. Various macrolactonization methods, such as the Yamaguchi, Corey-Nicolaou, or Keck methods, can be employed. nih.govresearchgate.net

Recent advances in synthetic methodology have led to the total synthesis of other complex resin glycosides like merremosides G and H2, which feature a branched pentasaccharide skeleton. acs.orgacs.org The synthesis of these molecules involved a novel sequential transition-metal-catalyzed coupling of a trisaccharide homoallylic alcohol with a monosaccharide alkoxyallene, demonstrating the ongoing innovation in the field. acs.orgacs.org

Table 1: Examples of Synthesized Resin Glycosides and Key Synthetic Strategies

Resin Glycoside Key Synthetic Strategy Reference
Batatoside L Corey–Nicolaou macrolactonization nih.gov
Batatin VI Convergent [5 + 3] glycosidic coupling, Keck macrolactonization nih.gov
Merremoside D Two distinct synthetic strategies reported nih.gov
Merremoside G/H2 Sequential transition-metal-catalyzed coupling acs.orgacs.org
Tricolorin F Yamaguchi macrolactonization researchgate.net

Chemical Modifications and Derivatization for SAR Exploration

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity. numberanalytics.com For complex natural products like Orizabins, SAR studies are typically performed by synthesizing analogs with systematic modifications and evaluating their biological effects. numberanalytics.com

Research on the ipomoeassin family of resin glycosides, which are structurally related to Orizabins, has provided valuable insights into their SAR. Ipomoeassin F is a potent cytotoxic agent, and studies have focused on modifying its structure to determine the key pharmacophores. researchgate.net It was found that the two α,β-unsaturated ester groups on the glucose moiety are critical for its cytotoxicity. researchgate.net

Systematic modifications have included:

Removal or modification of acyl groups: The removal of the acetyl group from the fucose unit in ipomoeassin F resulted in a moderate loss of activity, suggesting this group is not essential but contributes to potency. researchgate.net

Modification of the aglycone: Changes to the fatty acid chain, such as the removal of a ketone functionality in ipomoeassin B, were found to be detrimental to its biological activity. researchgate.net

Synthesis of simplified analogs: Efforts have been made to create simpler, more synthetically accessible analogs that retain the amphipathic nature of the parent compounds. researchgate.net

These studies are often guided by a "diverted total synthesis" approach, where a common intermediate in a total synthesis is used to generate a library of analogs. researchgate.net This allows for the efficient exploration of the chemical space around the natural product. The insights gained from SAR studies on related resin glycosides can guide the design of novel Orizabin analogs with potentially improved therapeutic properties.

Chemoenzymatic Synthesis for Stereoselective Glycosylation

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov This approach is particularly well-suited for the synthesis of complex oligosaccharides and glycoconjugates like Orizabins, where stereocontrol is paramount. nih.govrsc.org

Enzymes can be used for:

Stereoselective Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high stereo- and regioselectivity. The use of these enzymes can simplify the synthesis of the oligosaccharide core of Orizabins, avoiding the need for extensive protecting group manipulations often required in purely chemical approaches. rsc.org

Regioselective Acylation and Deacylation: Lipases and proteases can be used to selectively add or remove acyl groups from the sugar backbone. This is particularly useful for modifying the esterification pattern of Orizabins to generate analogs for SAR studies.

Macrolactonization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the macrolactonization of hydroxy acids to form macrolactones. researchgate.net This enzymatic approach can offer high regioselectivity, which is a significant challenge in the chemical synthesis of asymmetrically substituted resin glycosides. researchgate.net

A chemoenzymatic strategy for an Orizabin analog might involve the chemical synthesis of a protected aglycone and a partially assembled oligosaccharide, followed by enzymatic glycosylation to complete the sugar chain and a lipase-catalyzed macrolactonization to close the ring. rsc.org This approach can lead to more efficient and environmentally friendly synthetic routes.

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes is a major challenge for complex natural products like Orizabins, which are often intended for further biological evaluation or therapeutic development. olon-usa.comnih.gov The initial total syntheses of such molecules are often focused on proof of concept and are not amenable to large-scale production. olon-usa.com

Key considerations for developing a scalable synthesis include:

Convergent vs. Linear Strategy: Convergent syntheses, where different fragments of the molecule are synthesized separately and then combined, are generally more efficient for scale-up than linear syntheses.

Robust and High-Yielding Reactions: Reactions that are sensitive to air or moisture, or that require cryogenic temperatures, are often difficult to scale up. The use of robust and well-understood reactions is preferred.

Purification Methods: Chromatographic purification is often a bottleneck in large-scale synthesis. The development of routes that yield crystalline intermediates or final products that can be purified by recrystallization is a significant advantage. nih.gov

While the scalable synthesis of Orizabins themselves has not been extensively reported, the principles of process development are being applied to other complex natural products. olon-usa.comfigshare.com For example, the development of a gram-scale synthesis of ipomoeassin F has been reported, which features highly regioselective transformations to improve efficiency. researchgate.net Such efforts are crucial for enabling the further investigation of these potent bioactive molecules.

Advanced Research Methodologies and Future Perspectives in Orizabin Research

Application of High-Throughput Screening (HTS) in Orizabin Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for a specific biological activity. While Orizabin itself has been identified, HTS can be pivotal in several key areas of its ongoing research. Firstly, HTS can be used to screen extensive compound libraries to identify molecules that may work synergistically with Orizabin, potentially enhancing its therapeutic effects at lower concentrations. Secondly, a phenotypic screen could be designed to find other compounds that replicate or enhance Orizabin's known effect of promoting Phosphatase and Tensin Homolog (PTEN) expression, a key tumor suppressor and regulator of cell signaling. nih.gov

Furthermore, target deconvolution HTS assays could be employed to identify other potential molecular targets of Orizabin beyond the Akt signaling pathway, thereby broadening the understanding of its mechanism of action and potentially revealing new therapeutic applications. nih.gov

Table 1: Hypothetical High-Throughput Screening Campaign to Identify Synergistic Compounds with Orizabin.
Compound IDCompound ClassConcentration TestedPTEN Expression (% increase with Orizabin)Hit Classification
C-001Flavonoid10 µM150%Synergistic Hit
C-002Alkaloid10 µM25%No significant effect
C-003Terpenoid10 µM-10%Antagonistic
C-004Phenolic Acid10 µM120%Synergistic Hit
This illustrative table shows how HTS data could be presented to identify compounds that enhance the known activity of Orizabin on PTEN expression. The data is hypothetical.

Integration of Artificial Intelligence and Machine Learning in Orizabin Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of complex datasets to predict the biological activities of chemical compounds. For Orizabin, these computational tools can be instrumental in predicting its structure-activity relationship (SAR). By generating a small library of Orizabin derivatives and testing their biological activity, AI/ML models can be trained to identify the key structural features responsible for its effects on suppressing macrophage differentiation and oxidized low-density lipoprotein (oxLDL) uptake. nih.gov

These predictive models can then be used to perform in silico screening of virtual libraries containing thousands of novel Orizabin analogs, prioritizing the synthesis and testing of only the most promising candidates. This approach significantly accelerates the optimization process, leading to the development of more potent and selective analogs of Orizabin.

Table 2: Hypothetical QSAR Model for Orizabin Analogs Targeting Macrophage Differentiation.
Analog IDModificationPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)Model Accuracy
OrizabinParent CompoundN/A8.5N/A
ORI-01Hydroxylation at C-25.25.8High
ORI-02Methylation at C-712.111.5High
ORI-03Ester to Amide at C-153.84.2High
This table illustrates how a Quantitative Structure-Activity Relationship (QSAR) model could predict the potency of Orizabin derivatives. The data is hypothetical.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To bridge the gap between initial discoveries and clinical applications, advanced in vitro and in vivo models are essential. For Orizabin, moving beyond traditional 2D cell cultures to more physiologically relevant systems is a critical next step. Three-dimensional (3D) cell cultures, such as spheroids or organoids of endothelial and immune cells, can provide a more accurate representation of the cellular microenvironment in blood vessels.

Furthermore, microfluidic "organ-on-a-chip" technology could be used to create models of atherosclerotic plaques, allowing for real-time analysis of Orizabin's effects on cell adhesion, inflammation, and lipid accumulation under flow conditions. In the realm of in vivo studies, transgenic animal models of atherosclerosis would be invaluable for confirming the anti-atherosclerotic effects of Orizabin observed in vitro and for studying its pharmacokinetic and pharmacodynamic properties in a whole-organism context.

Exploration of Orizabin as Lead Compounds for Drug Discovery and Development (Preclinical Stage)

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to achieve better therapeutic properties. With its demonstrated anti-inflammatory and anti-atherosclerotic activities, Orizabin is a strong candidate for a lead compound in the development of new treatments for cardiovascular diseases.

The preclinical development of Orizabin would involve a series of rigorous studies to optimize its drug-like properties. This includes medicinal chemistry efforts to improve its potency, selectivity, and metabolic stability. Concurrently, comprehensive preclinical studies would be required to establish a preliminary safety profile and to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 3: Hypothetical Preclinical Development Plan for an Orizabin-Based Candidate.
PhaseKey ActivitiesObjectivesTimeline (Months)
Lead OptimizationSAR studies, synthesis of analogsImprove potency and selectivity6-12
In Vitro PharmacologyCell-based assays, mechanism of action studiesConfirm on-target activity and selectivity3-6
In Vivo PharmacologyEfficacy studies in animal models of atherosclerosisDemonstrate proof-of-concept in a living system9-18
Preclinical SafetyIn vitro and in vivo toxicology studiesIdentify potential toxicities12-24
This table outlines a potential preclinical development timeline for a drug candidate derived from Orizabin. The timeline is illustrative.

Emerging Research Frontiers and Interdisciplinary Collaborations in Orizabin Science

The future of Orizabin research lies in embracing emerging scientific frontiers and fostering interdisciplinary collaborations. The known role of Orizabin in promoting PTEN, a tumor suppressor, suggests its potential investigation in oncology. nih.gov Exploring its effects on various cancer cell lines could open up entirely new avenues for its therapeutic application.

Realizing the full potential of Orizabin will require a collaborative effort. Medicinal chemists will be needed to synthesize novel derivatives, while molecular biologists and pharmacologists will be essential for elucidating their mechanisms of action. Computational scientists will play a crucial role in modeling and predicting the properties of new compounds. Furthermore, collaboration with clinicians specializing in cardiovascular disease and oncology will be vital to ensure that the preclinical research is aligned with the needs of patients and to facilitate the eventual translation of these findings into clinical trials. Such a multidisciplinary approach will be the key to unlocking the full therapeutic promise of Orizabin.

Q & A

Basic Research Questions

Q. How can Orizabin be reliably identified and differentiated from structurally similar sesquiterpene lactones?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Compare 13C^{13}\text{C}-NMR chemical shifts (e.g., CDCl3_3 at 125 MHz) to published data .
  • Circular Dichroism (CD) : Analyze CD curves to confirm stereochemical features (e.g., A4^4-cis-germacranolide configuration) .
  • Chromatographic Retention Times : Cross-reference HPLC retention profiles under standardized conditions (e.g., μBondapak-amino column, CH3_3CN–H2_2O mobile phase) .

Q. What pharmacological activities have been experimentally validated for Orizabin, and what assays are appropriate for replication?

  • Methodological Answer :

  • Cytotoxicity Testing : Employ in vitro assays like MTT or SRB on cancer cell lines (e.g., RAW264.7 murine macrophages) at concentrations ≥30 μmol/L, with LPS/IFN-γ induction to assess NO production inhibition .
  • Antineoplastic Evaluation : Use xenograft models or apoptosis detection via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for Orizabin derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in spatial arrangements (e.g., axial vs. equatorial substituents at C-2) .
  • Comparative Analysis : Correlate NMR data (e.g., 1H^{1}\text{H}-NMR coupling constants for H-2 axiality) with structurally validated analogs like zexbrevin or ciliarin .
  • Computational Modeling : Apply DFT calculations to predict stable conformers and compare with experimental CD spectra .

Q. What strategies optimize the purification of diastereomeric Orizabin analogs using preparative chromatography?

  • Methodological Answer :

  • Heart-Cutting HPLC : Isolate unresolved peaks (e.g., orizabins X–XIII) by recycling semiprep-HPLC with hydrophilic interaction chromatography (HILIC) mode. Parameters:
  • Column: μBondapak-amino (10 μm, 150 × 19 mm)
  • Mobile Phase: CH3_3CN–H2_2O (95:5), 4 mL/min flow rate
  • Sample Load: 10 mg/500 μL .
  • Peak-Shaving : Collect fractions at elution shoulders to enhance resolution of overlapping diastereomers .

Q. How can researchers address challenges in synthesizing Orizabin analogs with γ-oriented oxygen functional groups?

  • Methodological Answer :

  • Functionalization Strategies :
  • Avoid elimination reactions by using sterically hindered bases (e.g., DBU) during deprotection.
  • Employ orthogonal protecting groups (e.g., TBS ethers) for selective oxidation at C-4 .
  • Stereochemical Control : Utilize chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to install A4^4-cis configurations .

Data Analysis & Interpretation

Q. How should researchers reconcile discrepancies in pharmacological data for Orizabin across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, induction protocols) and compound purity (HPLC ≥95%) .
  • Dose-Response Curves : Establish IC50_{50} values across multiple concentrations to account for threshold effects .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on Orizabin's bioactivity?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (Orizabin dosage), Comparison (positive/negative controls), Outcome (apoptosis rate) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "Does Orizabin synergize with cisplatin in overcoming chemoresistance?") .

Experimental Design & Reproducibility

Q. What minimal characterization data are required for publishing novel Orizabin derivatives?

  • Methodological Answer :

  • Structural Proof : Provide 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR, HRMS, and X-ray data (if crystalline) .
  • Purity Documentation : Include HPLC chromatograms (≥95% purity) and elemental analysis .
  • Biological Replicates : Report triplicate measurements with standard deviations .

Q. How can researchers enhance reproducibility in Orizabin isolation protocols?

  • Methodological Answer :

  • Detailed Protocols : Specify resin extraction parameters (e.g., maceration time, ethanol concentration) and column regeneration steps .
  • Open Data : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) with DOIs .

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